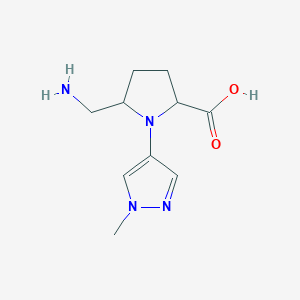![molecular formula C6H13NO3 B13235332 (1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol](/img/structure/B13235332.png)
(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound features a morpholine ring attached to an ethane-1,2-diol backbone, making it a versatile molecule for chemical synthesis and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the ring-opening of ethylene oxide and subsequent attachment to the morpholine ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as distillation or crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated compounds or ethers.
Applications De Recherche Scientifique
(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific chiral properties.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of (1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-[(2R)-Morpholin-2-yl]ethane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
Morpholine: A simpler analog without the ethane-1,2-diol moiety.
Ethane-1,2-diol: A basic diol without the morpholine ring.
Uniqueness
(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol is unique due to its chiral nature and the presence of both a morpholine ring and ethane-1,2-diol backbone. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-4-5(9)6-3-7-1-2-10-6/h5-9H,1-4H2/t5-,6-/m0/s1 |
Clé InChI |
KAFYFJBMXVWYRW-WDSKDSINSA-N |
SMILES isomérique |
C1CO[C@@H](CN1)[C@H](CO)O |
SMILES canonique |
C1COC(CN1)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13235250.png)
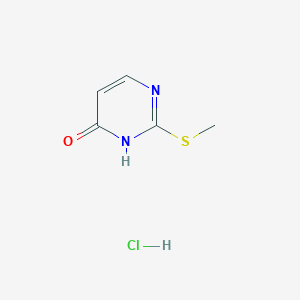
![Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13235253.png)



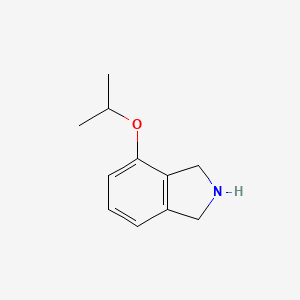
![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13235268.png)
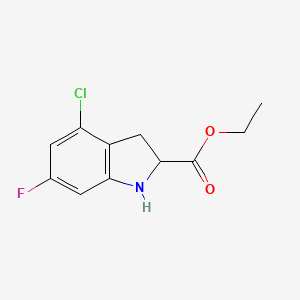
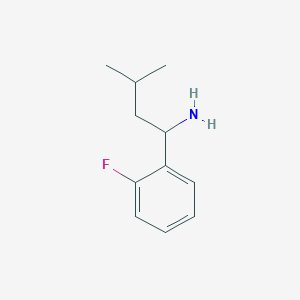


![1-{[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13235302.png)
